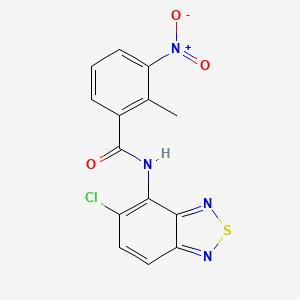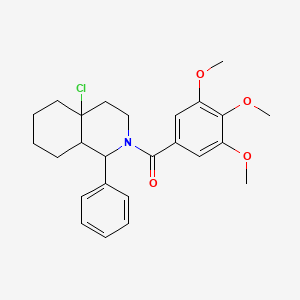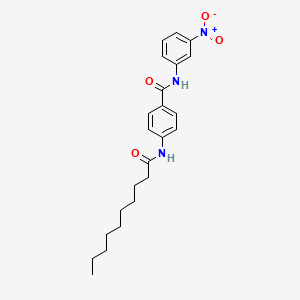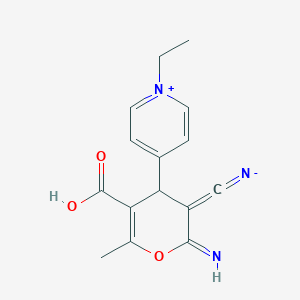
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.
準備方法
The synthesis of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the benzothiadiazole core: This step involves the cyclization of appropriate precursors to form the benzothiadiazole ring system.
Introduction of the chloro substituent: Chlorination reactions are employed to introduce the chloro group at the desired position on the benzothiadiazole ring.
Attachment of the nitrobenzamide moiety: This step involves the coupling of the benzothiadiazole core with a nitrobenzamide derivative under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired outcome.
化学反応の分析
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: The chloro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are investigated in various medical studies. It may serve as a lead compound for the development of new pharmaceuticals.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide can be compared with other benzothiadiazole derivatives, such as:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)thiourea: This compound has a similar benzothiadiazole core but differs in the substituent attached to the nitrogen atom.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)guanidine: Another derivative with a different functional group attached to the benzothiadiazole ring.
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methylbenzamide: Similar to the target compound but lacks the nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
特性
分子式 |
C14H9ClN4O3S |
|---|---|
分子量 |
348.8 g/mol |
IUPAC名 |
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H9ClN4O3S/c1-7-8(3-2-4-11(7)19(21)22)14(20)16-12-9(15)5-6-10-13(12)18-23-17-10/h2-6H,1H3,(H,16,20) |
InChIキー |
FQOUTZVKDPCPFT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(C=CC3=NSN=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(3,4-dimethoxyphenyl)-12-(2-methylphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15021667.png)
![3-{2-[4-(propan-2-yl)benzyl]imidazo[2,1-b][1,3]thiazol-6-yl}-2H-chromen-2-one](/img/structure/B15021673.png)
![2-(4-bromonaphthalen-1-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide](/img/structure/B15021681.png)


![7-Bromo-1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(4-methoxybenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B15021697.png)

![Ethyl 4-[4-(diethylamino)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15021699.png)
![1,3-diphenyl-5-[4-(propan-2-yl)benzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15021717.png)
![1,1'-Decane-1,10-diylbis[3-(3-methylphenyl)urea]](/img/structure/B15021721.png)
![2-(4-oxo-4-{[(2Z)-4-phenyl-1,3-thiazol-2(3H)-ylidene]amino}butan-2-yl)hexanoic acid](/img/structure/B15021728.png)

![N-(3-chloro-2-methylphenyl)-4-[(2E)-2-(2-methoxybenzylidene)hydrazinyl]-4-oxobutanamide](/img/structure/B15021738.png)
![3-[2-(4-methylphenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propan-1-ol](/img/structure/B15021741.png)
